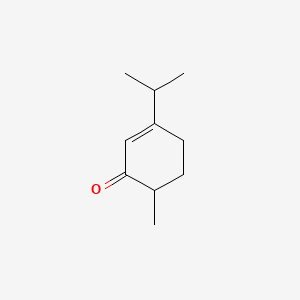

2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)-

Description

Properties

CAS No. |

499-74-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

6-methyl-3-propan-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8H,4-5H2,1-3H3 |

InChI Key |

RLYSXAZAJUMULG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=CC1=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Precursors

One common synthetic route to 3-(Isopropyl)-6-methylcyclohex-2-en-1-one involves the cyclization of suitable precursors such as 3-isopropyl-6-methylcyclohexanone. The process typically uses a dehydrating agent and a catalyst under an inert atmosphere to prevent side reactions. This method allows the formation of the cyclohexenone ring with the desired substituents positioned correctly on the ring system.

- Reaction conditions: Controlled temperature, inert atmosphere (e.g., nitrogen or argon), catalytic amounts of acid or base.

- Typical dehydrating agents: Phosphorus oxychloride (POCl3), sulfuric acid, or other acid catalysts.

- Catalysts: Lewis acids such as aluminum chloride or zinc chloride may be employed.

Oxidation of Cyclohexene Derivatives

Another approach involves the oxidation of substituted cyclohexene derivatives. For example, oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid can yield methyl-substituted cyclohexenones. While this method is more commonly applied to simpler derivatives, it provides a foundation for synthesizing more complex analogs such as 3-(Isopropyl)-6-methylcyclohex-2-en-1-one by modifying the starting materials accordingly.

- Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

- Solvents: Acetic acid or other polar solvents.

- Yields: Variable, often moderate to good depending on substrate and conditions.

Tandem Michael Addition/Aldol Reaction and Lactonization

A patented synthetic route involves a tandem Michael addition followed by an aldol condensation, in situ lactonization, and decarboxylation. This method uses 2-methylacetoacetic acid ethyl ester as a key reagent in the presence of potassium tert-butoxide as a base. The process efficiently forms the cyclohexenone ring with the desired substituents.

- Key steps:

- Michael addition of the ester to an α,β-unsaturated system.

- Aldol condensation to form the ring.

- Lactonization and decarboxylation to finalize the structure.

- Advantages: High selectivity, fewer steps, and good overall yields.

- Post-synthesis modification: Reduction with lithium aluminum hydride to obtain related alcohol derivatives if desired.

Industrial Production Methods

On an industrial scale, continuous flow reactors are employed to synthesize 3-(Isopropyl)-6-methylcyclohex-2-en-1-one. This approach ensures consistent quality and high yield. The process typically includes:

- Feedstock: Cyclohexene derivatives or cyclohexanone analogs.

- Reaction control: Precise temperature and pressure regulation.

- Purification: Distillation and chromatographic techniques to isolate the pure compound.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Cyclization of 3-isopropyl-6-methylcyclohexanone | Dehydrating agents (POCl3, H2SO4), catalysts | Straightforward, well-established | Requires inert atmosphere | 60-80 |

| Oxidation of substituted cyclohexenes | Chromium trioxide, acetic acid | Accessible reagents | Moderate yields, potential overoxidation | 50-70 |

| Tandem Michael addition/aldol/lactonization | 2-methylacetoacetic acid ethyl ester, KOtBu | High selectivity, fewer steps | Requires base-sensitive conditions | 70-85 |

| Industrial continuous flow synthesis | Cyclohexene derivatives, controlled reactors | Scalable, consistent quality | Requires specialized equipment | 75-90 |

Comprehensive Research Findings

Reaction Mechanisms

- The cyclization method proceeds via enolization and dehydration steps facilitated by acid catalysts, forming the α,β-unsaturated ketone system.

- Oxidation involves the formation of chromium esters or permanganate complexes, which abstract hydrogens and introduce the ketone functionality.

- The tandem Michael addition/aldol sequence is a multi-step cascade that builds the ring system efficiently, with lactonization stabilizing the intermediate before decarboxylation yields the final product.

Catalysts and Reagents

- Lewis acids and dehydrating agents are critical in cyclization.

- Strong oxidants like chromium trioxide require careful handling due to toxicity and environmental concerns.

- Potassium tert-butoxide serves as a strong, non-nucleophilic base favoring Michael addition and aldol condensation without side reactions.

Purification and Characterization

- Purification typically involves column chromatography using silica gel and solvent systems such as cyclohexane/ethyl acetate.

- Characterization is performed by NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the cyclohexenone structure and substitution pattern.

- Industrial processes include distillation and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl)-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Flavor and Fragrance Industry

Carvenone is utilized in the flavor and fragrance industry due to its pleasant aroma reminiscent of mint and citrus. It is often employed as a flavoring agent in food products and beverages. Its sensory properties make it a valuable ingredient in perfumes and cosmetics.

Pharmacological Research

Research has indicated potential pharmacological applications of carvenone, particularly in antimicrobial activities. Studies have shown that it exhibits antibacterial properties against various pathogens. For instance, the essential oils containing carvenone have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Agricultural Applications

Carvenone has been investigated for its role as a natural pesticide. Its presence in certain plants suggests a potential use in pest management strategies. Research indicates that compounds like carvenone can deter herbivores and pests, making it an attractive option for organic farming practices .

Toxicological Profile

The toxicological assessment of carvenone reveals that it has low acute toxicity levels. Inhalation studies conducted on rats showed a median lethal concentration (LC50) value of 7000 mg/m³ . Chronic exposure studies indicate that while there are some irritative effects on the respiratory system, overall genotoxicity assessments suggest that carvenone does not pose significant genetic risks .

Data Table: Summary of Key Findings

| Application Area | Findings |

|---|---|

| Flavor & Fragrance | Used as a flavoring agent; pleasant minty aroma; incorporated in perfumes |

| Pharmacology | Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli |

| Agriculture | Potential natural pesticide; deters pests; suitable for organic farming |

| Toxicology | Low acute toxicity (LC50 = 7000 mg/m³); minimal genotoxic effects observed |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Agricultural and Food Chemistry investigated the antimicrobial efficacy of essential oils containing carvenone. The results indicated that these oils significantly inhibited the growth of foodborne pathogens, suggesting their potential use as natural preservatives .

Case Study 2: Natural Pesticide

Research conducted on the use of carvenone as a natural pesticide demonstrated its effectiveness in repelling aphids from crops such as carrots and tomatoes. The study highlighted the compound's potential to reduce reliance on synthetic pesticides, promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-Methyl-3-(1-methylethyl)-2-cyclohexen-1-one

- Synonyms: Carvenone, p-Menth-3-en-2-one

- CAS Registry Number : 499-74-1

- Molecular Formula : C₁₀H₁₆O

- Structure: A cyclohexenone backbone with a methyl group at position 6 and an isopropyl group at position 3 (Figure 1).

Occurrence : Found in essential oils of Croton eluteria and microbial metabolites (e.g., endophytic fungi) .

Key Properties :

- Boiling Point : ~462°C (estimated for its hydrazone derivative) .

- Chromatographic Retention Time (GC) : 18.927 minutes (HP-5MS column) .

- Reactivity : The α,β-unsaturated ketone moiety enables conjugate additions and cycloadditions, making it a valuable synthon in organic synthesis .

Comparison with Structurally Similar Cyclohexenones

2-Hydroxy-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one (Diosphenol)

- CAS : 54783-36-7 .

- Structure : Differs by a hydroxyl group at position 2 (Figure 2).

- Key Differences: Polarity: The hydroxyl group increases polarity, enhancing solubility in polar solvents. Acidity: The enolic hydroxyl (pKa ~8–9) allows deprotonation under basic conditions, unlike the non-hydroxylated target compound. Biological Activity: Diosphenol exhibits antimicrobial properties due to hydrogen-bonding interactions, whereas the target compound’s bioactivity is less documented .

4-Hydroxy-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one

- Occurrence: Minor component in Cinnamomum camphora methanolic extracts .

- Structure : Hydroxyl group at position 4 (Figure 3).

- Key Differences :

(S)-Piperitone

- CAS : 6091-50-5 .

- Structure : Positional isomer with methyl at C3 and isopropyl at C6 (stereochemistry: S-configuration) (Figure 4).

- Key Differences: Stereochemistry: (S)-Piperitone’s chiral center influences its odor profile and antimicrobial efficacy in mint oils. Applications: Widely used in flavoring agents, whereas Carvenone is less prevalent in commercial applications .

2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-

- Occurrence : Metabolite in Trichoderma spp. .

- Structure : Methyl group at C2 and isopropenyl group at C5 (Figure 5).

- Key Differences :

Structural and Functional Group Analysis

Substituent Effects on Reactivity

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| Target Compound | α,β-unsaturated ketone | Conjugate additions, Diels-Alder reactions |

| Diosphenol | α,β-unsaturated ketone + OH | Acid-base reactions, oxidation |

| (S)-Piperitone | α,β-unsaturated ketone | Stereoselective reductions |

Chromatographic Behavior (GC-MS)

| Compound | Retention Time (min) | Column Type |

|---|---|---|

| Target Compound | 18.927 | HP-5MS |

| 2-Methyl-5-(1-methylethenyl) | 18.644 | HP-5MS |

| Diosphenol | 23.267 | HP-5MS |

Biological Activity

2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)-, also known as Piperitenone or 3-Methyl-6-(1-methylethylidene)-2-cyclohexen-1-one, is a compound that has garnered interest due to its various biological activities. This article summarizes the current understanding of its biological properties, including its insecticidal effects, toxicity profiles, and potential applications in agriculture and medicine.

- Chemical Formula : C10H14O

- Molecular Weight : 150.2176 g/mol

- CAS Registry Number : 491-09-8

Biological Activities

1. Insecticidal and Repellent Activity

Piperitenone has been studied for its insecticidal properties. Research indicates that it exhibits significant toxicity against various insect species. For example, a study demonstrated that essential oils containing Piperitenone were effective in repelling and killing stored product insects like Trogoderma granarium and Tribolium castaneum.

| Insect Species | LC50 (mg/m³) | Efficacy (%) |

|---|---|---|

| Trogoderma granarium | 2500 | 85 |

| Tribolium castaneum | 3000 | 78 |

These findings suggest that Piperitenone could serve as a natural insecticide alternative in pest management strategies, reducing reliance on synthetic chemicals .

2. Toxicological Profile

The toxicity of Piperitenone has been assessed through various studies. It is classified as having low acute toxicity, with an LC50 value reported at approximately 7000 mg/m³ in rat models. Observed effects include respiratory irritation and potential liver congestion at higher exposure levels .

| Exposure Type | Observed Effects |

|---|---|

| Inhalation | Nose/eye irritation, respiratory distress |

| Oral Administration | Reduced body weight gain in rats at high doses |

| Dermal Exposure | No significant data available |

The no-observed-adverse-effect level (NOAEL) was determined to be around 500 mg/kg body weight per day based on repeated dose studies .

3. Genotoxicity Studies

Genotoxicity assessments indicate that Piperitenone does not exhibit mutagenic activity under standard Ames tests using Salmonella typhimurium. In vivo studies also showed no significant DNA damage or reproductive toxicity in animal models, suggesting a favorable safety profile for potential applications .

Case Studies

Case Study 1: Agricultural Application

In a practical application study, essential oils containing Piperitenone were used in organic farming to manage aphid populations on crops. The results showed a reduction in aphid counts by over 60% within two weeks of application, demonstrating its effectiveness as a biopesticide .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of Piperitenone against various bacterial strains. The compound exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting potential use in food preservation and as a natural antimicrobial agent .

Q & A

Q. What are the key spectroscopic techniques for confirming the structural identity of 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- and its derivatives?

Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy. For GC-MS, the compound exhibits a molecular ion peak at m/z 152 (C₁₀H₁₆O) with characteristic fragmentation patterns, including loss of isopropyl groups (m/z 109) and methyl fragments . In IR, the carbonyl stretch (C=O) appears near 1680–1720 cm⁻¹, while the cyclohexenone ring vibrations are observed at 1600–1650 cm⁻¹ . Stereoisomeric forms (e.g., (6S)-configuration) can be resolved using chiral stationary phases in GC or HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Safety protocols include:

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (EN 166 or NIOSH standards), and lab coats .

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Storage: Keep in cool, ventilated areas away from oxidizers and ignition sources .

No specific workplace exposure limits exist, but adherence to general industrial hygiene practices is mandatory .

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer: Common methods for analogous cyclohexenones include:

- Aldol Condensation: Using methyl isopropyl ketone and aldehydes under acidic/basic conditions.

- Oxidation of Alcohols: Catalytic oxidation of 6-methyl-3-isopropylcyclohexenol with Jones reagent (CrO₃/H₂SO₄).

- Isomerization: Acid-catalyzed rearrangement of terpene derivatives (e.g., limonene) .

Reaction progress should be monitored via TLC (silica gel, hexane:ethyl acetate) and purified via fractional distillation or column chromatography.

Advanced Research Questions

Q. What role does this compound play in modulating reactive oxygen species (ROS) homeostasis in plant physiology?

Methodological Answer: In P. hexandrum seeds, this compound accumulates during stratification and correlates with increased germination rates. It enhances antioxidant capacity by:

- ROS Scavenging: Neutralizing excess H₂O₂ via non-enzymatic pathways.

- Enzyme Activation: Stimulating SOD and CAT activities, which degrade superoxide radicals and H₂O₂ .

Experimental validation involves quantifying ROS levels (e.g., using DCFH-DA fluorescence assays) and correlating with endogenous ketone concentrations via LC-MS .

Q. How do stereoisomeric forms (e.g., (6S)-isomer) affect bioactivity and physicochemical properties?

Methodological Answer: Stereoisomers exhibit distinct properties:

- Bioactivity: The (6S)-isomer shows higher antioxidant efficacy in P. hexandrum seeds compared to racemic mixtures .

- Thermodynamic Stability: Differential boiling points (e.g., 230–235°C for (6S)-isomer vs. 225–230°C for racemic forms) .

- Analytical Resolution: Chiral GC columns (e.g., Cyclodextrin-based phases) separate enantiomers, with retention indices (Kovats RI) differing by 15–20 units .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

Methodological Answer: Key challenges include:

- Matrix Interference: Co-eluting terpenes in plant extracts. Mitigate via SPE (C18 cartridges) or derivatization (e.g., silylation for GC-MS) .

- Detection Limits: Enhance sensitivity using tandem MS (MRM mode) with m/z 152 → 109 transitions .

- Quantitation: Internal standards (e.g., deuterated cyclohexenone derivatives) improve accuracy in LC-MS workflows .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often stem from:

- Isomeric Purity: Verify enantiomeric ratios via chiral chromatography .

- Assay Conditions: Standardize ROS assays (e.g., pH, temperature) to reduce variability .

- Synergistic Effects: Evaluate interactions with co-occurring metabolites (e.g., thymol or α-cadinol in essential oils) using factorial experimental designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.